Reduced Lipophilicity vs. Sarpagine
3-Hydroxysarpagine exhibits a significantly lower calculated lipophilicity compared to its parent analog, sarpagine, and the closely related alkaloid akuammidine. The predicted LogP for 3-Hydroxysarpagine is in the range of 0.2 - 1.66, indicating greater hydrophilicity [1]. This contrasts sharply with sarpagine (LogP range: 1.57 - 2.42) and akuammidine (LogP range: 1.5 - 2.5), which are markedly more lipophilic . This difference is driven by the presence of an additional hydroxyl group at the C-3 position.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Predicted LogP: 0.2 - 1.66 |
| Comparator Or Baseline | Sarpagine: Predicted LogP 1.57 - 2.42; Akuammidine: Predicted LogP 1.5 - 2.5 |
| Quantified Difference | 3-Hydroxysarpagine is approximately 0.4 to 2.2 LogP units lower (more hydrophilic) than the comparators. |
| Conditions | In silico prediction models (ALOGPS, ChemAxon, XLogP3). |
Why This Matters
This quantifiable difference in lipophilicity directly impacts solubility, membrane permeability, and in vivo distribution, making 3-Hydroxysarpagine a distinct entity for applications requiring a more hydrophilic sarpagine-type scaffold.
- [1] NP-MRD. (+)-3-Hydroxysarpagine (NP0078221). logP: 1.66 (ALOGPS). View Source
